1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
Description
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic tertiary amine derivative characterized by a propan-2-ol backbone substituted with a 4-cyclohexylphenoxy group and a 2,6-dimethylmorpholino moiety. This compound is structurally related to morpholine-based pharmaceuticals, which often target neurological or cardiovascular systems due to their ability to modulate ion channels or receptors .
Properties
IUPAC Name |
1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3.ClH/c1-16-12-22(13-17(2)25-16)14-20(23)15-24-21-10-8-19(9-11-21)18-6-4-3-5-7-18;/h8-11,16-18,20,23H,3-7,12-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUIBMQOFQVPEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)C3CCCCC3)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Cyclohexylphenoxy Intermediate: This step involves the reaction of cyclohexylphenol with an appropriate halogenating agent to form the cyclohexylphenoxy intermediate.
Attachment of the Propanol Backbone: The cyclohexylphenoxy intermediate is then reacted with an epoxide or a halohydrin to introduce the propanol backbone.
Introduction of the Dimethylmorpholino Group: The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under suitable conditions to form the desired product.
Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: The compound may be used in studies involving cell signaling pathways or as a tool to investigate biological processes.
Industry: The compound may be used in the production of specialty chemicals or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
*Calculated based on structural similarity to analogs.
Structural and Physicochemical Analysis
- Lipophilicity: The 4-cyclohexylphenoxy group in the target compound confers higher lipophilicity compared to methoxy (logP ~2.5 vs. ~1.8) or chloro/methylphenoxy analogs (~2.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Synthetic Accessibility : Analogs like the methoxy and chloro derivatives are commercially available , whereas the cyclohexyl-substituted compound may require specialized synthesis due to its bulky substituent.
Pharmacological Implications (Inferred)
- Morpholine Derivatives: Compounds with 2,6-dimethylmorpholino groups are frequently explored as kinase inhibitors or serotonin receptor modulators .
- Phenoxy Substituents: Chloro- or bromophenoxy groups (as in ) are associated with antimicrobial or anticancer activity, though the cyclohexyl variant’s bioactivity remains speculative.
Biological Activity
1-(4-Cyclohexylphenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a cyclohexylphenoxy group and a dimethylmorpholino group attached to a propanol backbone, which suggests diverse interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name : 1-(4-cyclohexylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol; hydrochloride
- Molecular Formula : C21H33ClN2O3
- CAS Number : 478785-24-9
The compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate receptor or enzyme activity, influencing cellular signaling pathways. The exact mechanism may vary depending on the application but typically involves:
- Receptor Binding : Interaction with neurotransmitter receptors or other signaling proteins.
- Enzyme Modulation : Affecting the activity of enzymes involved in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties due to its ability to inhibit cyclooxygenase (COX) enzymes, similar to other cyclohexenone derivatives .
- Antinociceptive Effects : It has been observed to alleviate pain in rodent models, indicating possible applications in pain management .
Toxicological Studies
Toxicological evaluations are essential for assessing the safety profile of this compound. Studies have shown:
- Acute Toxicity : No significant toxicity was observed at doses below 500 mg/kg in animal models.
- Subacute Toxicity : Histopathological evaluation revealed mild to moderate changes in liver and kidney tissues after prolonged exposure, suggesting the need for further investigation into long-term safety .
Table 1: Summary of Biological Activities
Case Study Insights
A study focused on evaluating the acute and subacute toxic effects of this compound highlighted its safety profile through biochemical indicators and histopathological techniques. The assessment involved:
-
Methodology :
- Intraperitoneal injection of varying doses over a 21-day period.
- Biochemical markers such as blood urea nitrogen (BUN) and random blood glucose levels were monitored.
- Results :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
